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This technical guide provides a comprehensive analysis of the quantum properties and

molecular electrostatic potential (MEP) of Fluoxastrobin, a broad-spectrum strobilurin

fungicide. The content is tailored for researchers, scientists, and drug development

professionals, offering a detailed examination of the molecule's electronic structure and

reactivity. This guide is based on computational studies employing Density Functional Theory

(DFT), which provides significant insights into molecular characteristics that are crucial for

understanding its biological activity and potential toxic effects.[1][2][3]

Introduction to Fluoxastrobin and Computational
Analysis
Fluoxastrobin is a widely used agricultural fungicide that functions by inhibiting the

mitochondrial cytochrome-bc1 complex.[4] Its efficacy and potential environmental impact

necessitate a deep understanding of its molecular properties. Computational chemistry,

particularly DFT, has emerged as a powerful tool for investigating the electronic structure,

reactivity, and intermolecular interactions of molecules like Fluoxastrobin.[1][2][3] By

calculating quantum properties and mapping the molecular electrostatic potential, we can

identify the regions of the molecule most likely to engage in interactions with biological targets,

thereby providing a basis for understanding its mode of action and for the development of new,

more effective, and safer agrochemicals.
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Experimental and Computational Protocols
The data and analyses presented in this guide are derived from computational studies using

state-of-the-art quantum chemical methods. The primary methodology involves Density

Functional Theory (DFT), a robust approach for calculating the electronic structure of

molecules.

Computational Details
The quantum properties and molecular electrostatic potential of Fluoxastrobin were analyzed

at the molecular quantum mechanical level.[1][3] The calculations were performed using the

B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional in conjunction with the 6-

311++G(d,p) and cc-pVDZ basis sets.[1][3] The B3LYP functional is known for its accuracy in

predicting molecular geometries and electronic properties for a wide range of organic

molecules. The choice of basis sets allows for a comprehensive analysis of the molecule's

electronic structure, including polarization and diffuse functions, which are important for

describing non-covalent interactions.

Further investigations into the molecular characteristics were conducted through topological

analyses such as Atoms in Molecules (AIM) and Reduced Density Gradient (RDG), as well as

Natural Bonding Orbitals (NBO) investigations.[1][3] NBO analysis provides insights into charge

delocalization and hyperconjugative interactions within the molecule.

Molecular Electrostatic Potential (MEP) Surface
Calculation
The molecular electrostatic potential (MEP) surface was calculated to visualize the charge

distribution and predict the reactive sites for electrophilic and nucleophilic attacks. The MEP is

a valuable tool for understanding intermolecular interactions, as it illustrates the regions of a

molecule that are electron-rich (negative potential) and electron-poor (positive potential).

Data Presentation: Quantum Chemical Properties
The following tables summarize the key quantitative data obtained from the DFT calculations

on Fluoxastrobin. Note: The specific values in these tables are illustrative and represent the

type of data that would be extracted from the full-text research articles. For precise values,

please refer to the cited literature.
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Table 1: Selected Bond Lengths of Fluoxastrobin (Å)

Atom 1 Atom 2 Bond Length (Å)

C1 C2 Value

C2 O3 Value

N4 C5 Value

C5 C6 Value

| ... | ... | Value |

Table 2: Selected Bond Angles of Fluoxastrobin (°)

Atom 1 Atom 2 Atom 3 Bond Angle (°)

C1 C2 O3 Value

C2 O3 C4 Value

N5 C6 C7 Value

| ... | ... | ... | Value |

Table 3: Selected Dihedral Angles of Fluoxastrobin (°)

Atom 1 Atom 2 Atom 3 Atom 4
Dihedral Angle
(°)

C1 C2 O3 C4 Value

C2 O3 C4 N5 Value

| ... | ... | ... | ... | Value |

Table 4: Mulliken Atomic Charges of Fluoxastrobin
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Atom Atomic Charge (e)

C1 Value

H2 Value

O3 Value

N4 Value

| ... | Value |

Table 5: Frontier Molecular Orbital Energies and Related Properties of Fluoxastrobin

Property Value

HOMO Energy (eV) Value

LUMO Energy (eV) Value

HOMO-LUMO Energy Gap (eV) Value

Ionization Potential (eV) Value

Electron Affinity (eV) Value

Electronegativity (χ) Value

Chemical Hardness (η) Value

Chemical Softness (S) Value

| Electrophilicity Index (ω) | Value |

Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the computational analysis of

Fluoxastrobin's quantum properties and molecular electrostatic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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